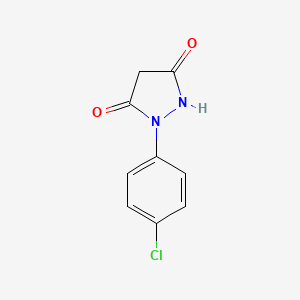

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione

Overview

Description

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione, also known as CPPD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPPD belongs to the pyrazolidine-3,5-dione family of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

Oxidizing Agent in Organic Synthesis

1-(4-Chloro-phenyl)-pyrazolidine-3,5-dione has been utilized as an effective oxidizing agent in organic synthesis. It is particularly used for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).

In Chemical Synthesis and Polymorphism

This compound exhibits significant versatility in chemical synthesis. For instance, in the synthesis of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), a notable compound, this compound showed unexpected results and polymorphism in its crystal structure (Mohamed et al., 2016).

Antitubercular Properties

In medical research, derivatives of this compound have been synthesized and evaluated for their potential as antitubercular agents. This includes studying the structure-activity relationship and the mechanism of action against Mycobacterium tuberculosis (Samala et al., 2014).

Mass Spectrometry and Fragmentation Studies

The compound and its derivatives have been a subject of study in mass spectrometry, particularly in understanding their fragmentation patterns. These studies contribute to the broader field of analytical chemistry and help in the identification and analysis of similar compounds (Selva et al., 1975).

Sustainable Synthetic Approaches

Research has also explored sustainable synthetic approaches to pyrazolidin-3,5-diones, highlighting the relevance of this compound in green chemistry. This includes methods that use less toxic materials and aim for environmental friendliness (Gieshoff et al., 2016).

Role in Bioorganic Chemistry

In bioorganic chemistry, the compound has been used in the synthesis of various biologically active molecules. For example, it plays a role in the synthesis of 4,4-bis(2-hydroperoxyalkyl)pyrazolidine-3,5-diones, which have been analyzed for their structural properties and potential applications (Rahman et al., 2003).

Novel Synthetic Pathways

It is involved in novel synthetic pathways, such as the redox-denitration of aromatic nitro compounds, showcasing its versatility in complex organic reactions (Rees & Tsoi, 2000).

Structural and Conformational Studies

The compound has been a subject of interest in structural and conformational studies, including investigations into its crystal structure and molecular behavior, which are crucial in the field of material science and pharmaceutical design (Channar et al., 2019).

Properties

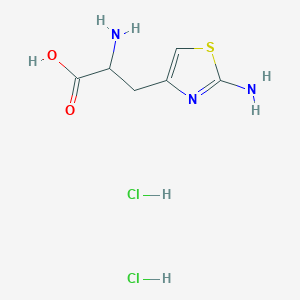

IUPAC Name |

1-(4-chlorophenyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTSQQTUQNHOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

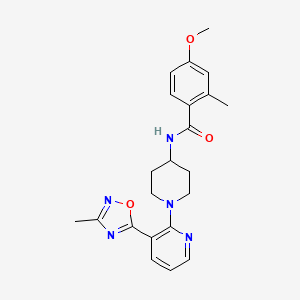

![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)

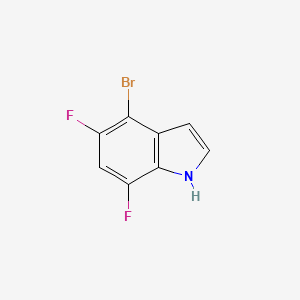

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)

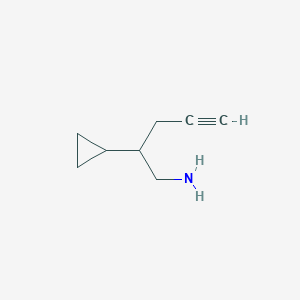

![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)

![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)

![1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831192.png)